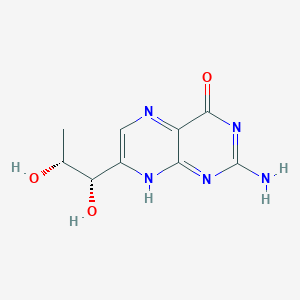

Anapterin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-7-[(1S,2R)-1,2-dihydroxypropyl]-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-3,6,15-16H,1H3,(H3,10,12,13,14,17)/t3-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXRKRFGNHXANN-AWFVSMACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CN=C2C(=O)NC(=NC2=N1)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80156397 | |

| Record name | Anapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13019-53-9 | |

| Record name | Anapterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013019539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anapterin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80156397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Anapterin: A Technical Guide to a Novel Pterin Derivative

Disclaimer: The term "anapterin" is not widely recognized in established chemical and biological databases. This guide is based on the structure reported in the PhytoBank database (PHY0132914) for a compound identified as this compound, a pterin derivative. Due to the limited specific information on this compound, this document provides a comprehensive overview of its putative structure and function based on the well-characterized roles of related pterin compounds. The experimental protocols and quantitative data presented are derived from studies on analogous, well-understood pterin derivatives and should be considered as representative examples.

Introduction to Pterin Derivatives

Pterins are a class of heterocyclic compounds composed of a pyrazine ring fused to a pyrimidine ring. They are widely distributed in biological systems and play crucial roles as pigments, enzyme cofactors, and signaling molecules. The biological activity of pterin derivatives is largely determined by the substituents on the pteridine ring and their oxidation state. Many essential metabolic pathways, including the synthesis of neurotransmitters and the production of nitric oxide, are dependent on pterin cofactors.

This compound Structure

Based on the information from PhytoBank, this compound is a pterin derivative with the chemical name 1-(4-hydroxy-2-imino-1,2-dihydropteridin-7-yl)propane-1,2,3-triol. Its chemical structure is characterized by a pterin core with a polyhydroxyalkyl side chain at the C7 position.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₁N₅O₄ | PhytoBank |

| Molecular Weight | 253.22 g/mol | PhytoBank |

| IUPAC Name | 2-amino-7-(1,2,3-trihydroxypropyl)-3,4-dihydropteridin-4-one | PhytoBank |

| InChI Key | WNAGPAKUISOEMK-UHFFFAOYSA-N | PhytoBank |

| SMILES | NC1=NC2=NC(=CN=C2C(=O)N1)C(O)C(O)CO | PhytoBank |

Putative Biological Function of this compound

Given its structure as a pterin derivative, this compound is likely to function as an enzyme cofactor, similar to other well-characterized pterins like tetrahydrobiopterin (BH4). Pterin cofactors are essential for the activity of several key enzymes.[1]

Role as an Enzyme Cofactor

Pterin derivatives, in their reduced tetrahydro forms, are crucial for the catalytic activity of:

-

Aromatic Amino Acid Hydroxylases: These enzymes, including phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, are involved in the biosynthesis of neurotransmitters such as dopamine, norepinephrine, and serotonin.[1]

-

Nitric Oxide Synthases (NOS): NOS enzymes produce nitric oxide (NO), a critical signaling molecule in the cardiovascular, nervous, and immune systems.[1]

-

Alkylglycerol Monooxygenase: This enzyme is involved in the metabolism of ether lipids.[1]

Involvement in Signaling Pathways

Pterin derivatives can also be involved in cellular signaling. For instance, a pterin-dependent signaling pathway has been identified in Agrobacterium tumefaciens, where it regulates a dual-function diguanylate cyclase-phosphodiesterase, an enzyme involved in controlling surface attachment.

Metabolic Pathways

The biosynthesis and recycling of pterin cofactors are critical for maintaining cellular function. The pathways for tetrahydrobiopterin (BH4) are well-established and provide a model for the potential metabolism of this compound.

Tetrahydrobiopterin Biosynthesis and Recycling

The de novo biosynthesis of BH4 starts from guanosine triphosphate (GTP) and involves three enzymatic steps. The cofactor can be regenerated through a recycling pathway.[2][3][4]

References

The Enigmatic Role of Pteridines in Drosophila Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines are a class of heterocyclic compounds derived from a pterin core that play crucial roles in a wide array of biological processes. In the fruit fly, Drosophila melanogaster, these molecules are most conspicuously known for their function as pigments in the compound eyes, contributing to the characteristic wild-type red eye color. However, their significance extends beyond pigmentation, with involvement in metabolic pathways and as cofactors for various enzymes. This technical guide provides an in-depth exploration of the role of pteridines in Drosophila development, with a special address to the pteridine known as anapterin.

While the user's query specifically mentioned this compound, a comprehensive review of the scientific literature reveals that this particular pteridine is not a commonly identified or studied compound in Drosophila melanogaster. Chemical databases identify this compound as 2-amino-7-(1,2,3-trihydroxypropyl)-3,4-dihydropteridin-4-one, which is the 7-isomer of the more well-known pteridine, neopterin. Neopterin is a significant biomarker of cellular immune activation in vertebrates. However, its role, and that of this compound, in Drosophila development is not well-documented.

Therefore, this guide will focus on the established roles of major pteridines in Drosophila development, providing a robust framework for understanding their biosynthesis, regulation, and function. We will delve into the quantitative data available for key pteridines, detail the experimental protocols for their analysis, and visualize the intricate biochemical pathways that govern their synthesis.

Pteridine Biosynthesis in Drosophila

The biosynthesis of pteridines in Drosophila is a complex, multi-branched pathway that originates from guanosine triphosphate (GTP). This pathway is responsible for the production of various pteridines, including the red eye pigments (drosopterins), the yellow pigment sepiapterin, the blue-fluorescent biopterin, and the violet-fluorescent isoxanthopterin.

The initial and rate-limiting step in this pathway is the conversion of GTP to 7,8-dihydroneopterin triphosphate, a reaction catalyzed by the enzyme GTP cyclohydrolase I. This key precursor is then channeled into several branches of the pathway, leading to the synthesis of the diverse array of pteridines.

Core Functions of Pteridines in Drosophila Development

The most extensively studied role of pteridines in Drosophila development is their contribution to eye pigmentation. The complex mixture of red drosopterins and brown ommochromes results in the wild-type eye color. Mutations in the genes encoding enzymes of the pteridine biosynthesis pathway often lead to altered eye colors, which have been instrumental in dissecting the genetic control of this pathway.

Beyond pigmentation, certain pteridines, such as tetrahydrobiopterin (derived from biopterin), function as essential cofactors for enzymes involved in the synthesis of neurotransmitters like dopamine and serotonin. These neurotransmitters are critical for proper nervous system development and function. While a direct developmental role for many of the pigment-related pteridines beyond eye color is not well-established, their presence and regulation are tightly linked to the overall metabolic state of the developing organism.

Quantitative Analysis of Pteridines During Development

While specific quantitative data for this compound in Drosophila is unavailable, studies have quantified the levels of other major pteridines throughout development. The concentrations of these compounds fluctuate significantly during the larval, pupal, and adult stages, reflecting their dynamic roles in pigmentation and metabolism.

Table 1: Relative Pteridine Levels During Drosophila Development

| Pteridine | Larva (3rd Instar) | Pupa (Late) | Adult (1-day old) |

| Sepiapterin | High | Moderate | Low |

| Biopterin | Moderate | High | High |

| Drosopterins | Low | High | High |

| Isoxanthopterin | Moderate | Moderate | High |

Note: This table represents a qualitative summary based on published chromatographic analyses. Absolute concentrations can vary based on genetic background, diet, and environmental conditions.

Experimental Protocols

The analysis of pteridines in Drosophila typically involves their extraction from tissues, followed by separation and quantification using chromatographic techniques coupled with fluorescence or mass spectrometry detection.

Protocol 1: Pteridine Extraction from Drosophila Heads

-

Sample Collection: Collect heads from 20-30 adult flies of a specific age and genotype.

-

Homogenization: Homogenize the heads in 200 µL of ice-cold 0.1 M ammonium acetate buffer (pH 5.0).

-

Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble pteridines.

-

Oxidation (Optional): To analyze both reduced and oxidized pteridines, an oxidation step with iodine in an acidic solution can be performed, followed by the addition of ascorbic acid to quench the excess iodine.

-

Storage: Store the extracts at -80°C until analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Pteridine Separation

-

Instrumentation: A standard HPLC system equipped with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 10 mM ammonium acetate in water (pH 5.5).

-

Solvent B: Methanol.

-

-

Gradient Program:

-

0-5 min: 100% A

-

5-25 min: Linear gradient to 30% B

-

25-30 min: 30% B

-

30-35 min: Linear gradient to 100% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detection with excitation and emission wavelengths specific for different pteridines (e.g., Excitation: 365 nm, Emission: 450 nm for pterin).

-

Quantification: Pteridines are quantified by comparing the peak areas of the samples to those of known standards.

Genetic Control of Pteridine Metabolism

The levels of pteridines in Drosophila are under strict genetic control. Numerous eye-color mutants have been identified that correspond to lesions in genes encoding the enzymes of the pteridine biosynthetic pathway. For example:

-

Punch (Pu) : Encodes GTP cyclohydrolase I, the first enzyme in the pathway. Mutations in Punch lead to a dramatic reduction in all pteridines.

-

purple (pr) : Encodes 6-pyruvoyl-tetrahydropterin synthase. Mutants have reduced levels of sepiapterin and drosopterins.

-

rosy (ry) : Encodes xanthine dehydrogenase, which is involved in the synthesis of isoxanthopterin. rosy mutants lack isoxanthopterin and have brownish eyes due to the absence of this enzyme's role in drosopterin synthesis.

These and other genes form a complex regulatory network that ensures the appropriate levels of different pteridines are produced at specific times and in specific tissues during development.

Conclusion and Future Directions

While the specific role of this compound in Drosophila development remains to be elucidated, the broader family of pteridines is undeniably crucial for the proper development and physiology of this model organism. Their functions in eye pigmentation are well-established, and their roles as enzymatic cofactors are of fundamental importance.

Future research in this area could focus on several key questions:

-

Exploring the full spectrum of pteridines: Advanced analytical techniques like high-resolution mass spectrometry could be employed to perform untargeted metabolomics and potentially identify and quantify minor pteridines, including this compound, in Drosophila.

-

Functional analysis of pteridine transport: The mechanisms by which pteridines are transported to and stored in specific tissues, such as the eye, are not fully understood.

-

Pteridines in other developmental processes: Investigating the potential roles of pteridines in processes beyond eye development and neurotransmitter synthesis, such as immune responses and stress resistance, could reveal novel functions for these versatile molecules.

By continuing to unravel the complexities of pteridine metabolism, researchers can gain deeper insights into the fundamental processes that govern Drosophila development, with potential implications for understanding related pathways in other organisms, including humans.

Anapterin and Related Pteridines as Biomarkers for Metabolic Disorders: An In-depth Technical Guide

A note on the current state of research: While the interest in novel biomarkers for metabolic disorders is high, the scientific literature extensively focuses on neopterin as a key pteridine biomarker. Direct research on anapterin in the context of metabolic diseases is limited. Therefore, this guide will primarily focus on the well-established role of neopterin, providing a comprehensive overview of its biochemistry, analytical methodologies, and clinical significance, while placing this compound within the broader context of pteridine metabolism.

Executive Summary

Metabolic disorders, including obesity, insulin resistance, and type 2 diabetes, are characterized by chronic low-grade inflammation and oxidative stress. Pteridines, a class of heterocyclic compounds derived from guanosine triphosphate (GTP), have emerged as promising biomarkers reflecting these pathological states. Among them, neopterin is a well-validated indicator of cellular immune activation and is increasingly recognized for its association with metabolic dysregulation. This technical guide provides an in-depth overview of the role of pteridines, with a focus on neopterin, as biomarkers for metabolic disorders. It details the biochemical pathways, analytical protocols for quantification, and the signaling cascades that link these molecules to metabolic health.

Pteridine Metabolism and the Rise of Neopterin as a Biomarker

Pteridines are synthesized from GTP via a pathway initiated by the enzyme GTP cyclohydrolase I (GTP-CH1). In humans, the activation of T-helper 1 (Th1) cells and macrophages by interferon-gamma (IFN-γ) strongly induces GTP-CH1, leading to the increased production of 7,8-dihydroneopterin. This compound is a potent antioxidant, and its subsequent oxidation yields neopterin. Therefore, elevated neopterin levels in circulation are considered a reliable indicator of cellular immune system activation and the associated oxidative stress.[1][2]

While this compound is structurally related to neopterin, its precise biosynthetic origin and physiological role are less well-defined in the current literature. It is understood to be part of the broader pteridine metabolism, but its utility as a distinct biomarker for metabolic disorders remains an area for future research.

Quantitative Data: Neopterin Levels in Metabolic Disorders

Numerous studies have demonstrated a significant association between elevated neopterin concentrations and various components of metabolic syndrome. This includes obesity, dyslipidemia (specifically, an inverse correlation with HDL cholesterol), and impaired glucose metabolism.[3][4] The following tables summarize representative findings from the literature.

| Condition | Patient Group | Neopterin Concentration (ng/mL) | Control Group | Control Concentration (ng/mL) | Reference |

| Obesity | Obese individuals | 4.14 ± 2.51 | Healthy individuals | 0.87 ± 0.84 | [3] |

| Prediabetes | Prediabetic individuals | 4.04 ± 2.80 | Healthy individuals | 0.87 ± 0.84 | [3] |

| Type 2 Diabetes | Newly diagnosed T2D | 2.17 ± 1.93 | Healthy individuals | 0.87 ± 0.84 | [3] |

Table 1: Plasma Neopterin Concentrations in Obesity and Glucose Dysregulation.

| Parameter | Correlation with Neopterin | Significance | Reference |

| Body Mass Index (BMI) | Positive | p < 0.05 | [3] |

| Waist Circumference | Positive | p < 0.05 | [3] |

| Fasting Glucose | Positive | p < 0.05 | [3] |

| Triglycerides | Positive | p < 0.05 | [3] |

| HDL Cholesterol | Negative | p < 0.01 | [4] |

Table 2: Correlation of Neopterin with Metabolic Parameters.

Experimental Protocols for Pteridine Quantification

The gold standard for the quantification of pteridines, including neopterin, in biological matrices such as plasma and urine is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). This technique offers high sensitivity and specificity. Enzyme-linked immunosorbent assays (ELISAs) are also commercially available and are suitable for high-throughput screening.

Sample Preparation for HPLC-MS/MS

-

Sample Collection: Collect whole blood in EDTA-containing tubes or collect 24-hour urine samples.

-

Plasma/Serum Separation: Centrifuge whole blood at 2000 x g for 15 minutes at 4°C to separate plasma. For serum, allow blood to clot before centrifugation.

-

Protein Precipitation: To 100 µL of plasma or urine, add 300-400 µL of ice-cold acetonitrile or methanol to precipitate proteins.[5]

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant for analysis. The sample may be dried under nitrogen and reconstituted in the mobile phase.

References

- 1. Neopterin, Inflammation, and Oxidative Stress: What Could We Be Missing? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neopterin as a marker for immune system activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neopterin in the Evolution from Obesity to Prediabetes and Newly Diagnosed Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cellular immune activity biomarker neopterin is associated hyperlipidemia: results from a large population-based study | Escuela Andaluza de Salud Pública [easp.es]

- 5. Development of a UPLC-MS/MS Method for the Quantification of VS-5584 and Its Application in Pharmacokinetic Studies in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Intricate Web of Color: A Technical Guide to Pteridine Biosynthesis in Insects

For Researchers, Scientists, and Drug Development Professionals

Pteridines, a class of heterocyclic compounds derived from a pterin core, are fundamental to a vast array of biological processes in insects, extending far beyond their most visible role as pigments in wings and eyes. These molecules are crucial cofactors in enzymatic reactions, including the synthesis of aromatic amino acids and biogenic amines. This technical guide provides an in-depth exploration of the pteridine biosynthesis pathway in insects, with a focus on the model organisms Drosophila melanogaster and Bombyx mori. It aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the key enzymes, metabolic branches, and experimental methodologies essential for investigating this vital pathway.

Core Biosynthetic Pathway: From GTP to Diverse Pteridines

The journey of pteridine synthesis commences with guanosine triphosphate (GTP), the universal precursor for all pteridines. The pathway is not a simple linear progression but rather a branched network leading to a variety of end products, each with specific functions. The initial steps, often referred to as the "pathway backbone," are conserved across many insect species and lead to the formation of key intermediates from which the diverse branches of the pathway diverge.

The biosynthesis of pteridines can be broadly categorized into several key branches, each culminating in the production of specific classes of pteridines:

-

The Tetrahydrobiopterin (BH4) Branch: This is a universally essential branch in insects, as BH4 is a critical cofactor for numerous enzymatic reactions, including the synthesis of aromatic amino acids and biogenic amines.[1] The synthesis of BH4 can occur through both a de novo pathway and a salvage pathway.[1]

-

The Drosopterin Branch: This branch leads to the formation of red eye pigments, the drosopterins, which are characteristic of Drosophila.

-

The Sepiapterin and Sepialumazine Branch: This pathway produces yellow pigments. Sepiapterin can be converted to the yellow pigment sepialumazine in some insect species.[1]

-

The Xanthopterin and Erythropterin Branch: This branch results in the formation of yellow and orange pigments. Xanthopterin serves as a precursor for other pteridines like leucopterin and erythropterin.[2]

-

The Isoxanthopterin Branch: This pathway generates colorless compounds that exhibit violet fluorescence, such as isoxanthopterin and isoxantholumazine.[1]

The intricate interplay between these branches and the regulation of the enzymes at each step determine the specific pteridine profile of an insect, influencing its coloration, vision, and overall physiology.

Key Enzymes in Pteridine Biosynthesis

A cohort of specific enzymes orchestrates the intricate conversions within the pteridine biosynthesis pathway. Understanding the function and kinetics of these enzymes is paramount for any investigation into this metabolic network. While comprehensive quantitative data for all enzymes across various insect species remains an area of active research, the key players have been identified, primarily through studies in Drosophila melanogaster.

| Enzyme | Abbreviation | Gene (in D. melanogaster) | Function |

| GTP cyclohydrolase I | GCH1 | Punch (Pu) | Catalyzes the first committed step, converting GTP to 7,8-dihydroneopterin triphosphate. |

| 6-pyruvoyl-tetrahydropterin synthase | PTPS | purple (pr) | Converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyl-5,6,7,8-tetrahydropterin.[1] |

| Sepiapterin reductase | SR | Catalyzes the reduction of sepiapterin to 7,8-dihydrobiopterin in the BH4 salvage pathway. | |

| Dihydropteridine reductase | DHPR | Reduces quinonoid dihydrobiopterin back to tetrahydrobiopterin. | |

| Xanthine dehydrogenase | XDH | rosy (ry) | Involved in the hydroxylation of pterin to isoxanthopterin and 7,8-dihydropterin to xanthopterin.[1] |

| Dihydropterin oxidase | lix | Catalyzes the oxidation of 7,8-dihydropterin to pterin.[1] | |

| Sepiapterin deaminase | Converts sepiapterin to sepialumazine.[1] | ||

| Isoxanthopterin deaminase | Catalyzes the synthesis of isoxantholumazine from isoxanthopterin.[1] |

Note: The genetic loci provided are specific to Drosophila melanogaster. Homologous genes exist in other insect species. Quantitative kinetic data for these enzymes in insects is not extensively available in a tabulated format and represents a significant area for future research.

Visualizing the Pathway: A Graphviz Representation

To facilitate a clearer understanding of the complex relationships within the pteridine biosynthesis pathway, the following diagrams have been generated using the DOT language.

References

- 1. A sensitive assay of GTP cyclohydrolase I activity in rat and human tissues using radioimmunoassay of neopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTP Cyclohydrolase I Expression, Protein, and Activity Determine Intracellular Tetrahydrobiopterin Levels, Independent of GTP Cyclohydrolase Feedback Regulatory Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

Genetic Regulation of Pteridine Synthesis: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathways, Regulatory Mechanisms, and Experimental Methodologies for Drug Development Professionals, Researchers, and Scientists.

Pteridines are a class of heterocyclic compounds derived from a pyrimido[4,5-b]pyrazine ring system that play critical roles in a myriad of biological processes. They function as pigments, antioxidants, and essential enzymatic cofactors. The regulation of pteridine synthesis is a complex process, involving a cascade of enzymatic reactions and intricate feedback mechanisms. This technical guide provides a comprehensive overview of the genetic regulation of pteridine synthesis, with a focus on the core biosynthetic pathways, key enzymes, and regulatory networks. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this field.

The Core Pteridine Biosynthesis Pathway

The de novo synthesis of pteridines originates from guanosine triphosphate (GTP). The central pathway involves three key enzymes that convert GTP to tetrahydrobiopterin (BH4), a critical cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases.[1]

The initial and rate-limiting step is catalyzed by GTP cyclohydrolase I (GCH1) , which transforms GTP into 7,8-dihydroneopterin triphosphate.[1] Subsequently, 6-pyruvoyltetrahydropterin synthase (PTPS) converts this intermediate into 6-pyruvoyltetrahydropterin.[1] The final step in the de novo pathway to BH4 is mediated by sepiapterin reductase (SPR) , which reduces 6-pyruvoyltetrahydropterin to BH4.[2]

Beyond the de novo pathway, a salvage pathway can also produce BH4 from sepiapterin, which is also catalyzed by sepiapterin reductase.[3]

Genetic and Allosteric Regulation

The synthesis of pteridines is tightly controlled at both the genetic and protein levels to maintain cellular homeostasis.

Transcriptional Regulation of GTP Cyclohydrolase I

The expression of the GCH1 gene is a primary point of regulation. In human umbilical vein endothelial cells (HUVEC), for instance, interferon-gamma (IFN-γ) has been shown to increase GCH1 mRNA levels.[4] Furthermore, nitric oxide (NO) can upregulate GCH1 expression through a cAMP/CREB-mediated pathway.[5]

Feedback Regulation of GCH1 Activity

GCH1 activity is allosterically regulated by its end-product, BH4, through a negative feedback loop. This inhibition is mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP) .[6][7] The binding of BH4 to the GCH1-GFRP complex inhibits enzyme activity.[6] Conversely, the amino acid phenylalanine can reverse this inhibition and even stimulate GCH1 activity, representing a feed-forward activation mechanism.[7]

Quantitative Data on Pteridine Synthesis

The following tables summarize key quantitative data related to the enzymes and regulation of the pteridine biosynthesis pathway.

| Enzyme | Organism | Substrate | Km (µM) | Turnover Number (min⁻¹) | Reference |

| GTP Cyclohydrolase I | Escherichia coli | GTP | 100-110 | 12-19 | [8] |

| GTP Cyclohydrolase I | Nocardia sp. | GTP | 6.5 | N/A |

Table 1: Kinetic Parameters of GTP Cyclohydrolase I. This table presents the Michaelis-Menten constant (Km) and turnover number for GTP Cyclohydrolase I from different organisms.

| Condition | Cell Type | Gene | Fold Change in mRNA | Reference |

| Interferon-gamma (100 U/ml, 24h) | HUVEC | GCH1 | Increased | [4] |

| Interferon-gamma (100 U/ml, 24h) | HUVEC | GFRP | Decreased | [4] |

| Phenylalanine (1 mM, 6h) | HUVEC | GCH1 | Increased | [4] |

| L-phenylalanine, L-tryptophan, L-tyrosine | Drosophila | Pterins | Varied increases/decreases | [8] |

Table 2: Regulation of Gene Expression in Pteridine Synthesis. This table summarizes the observed changes in gene expression for key components of the pteridine synthesis pathway under different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of pteridine synthesis.

GTP Cyclohydrolase I (GCH1) Enzyme Assay

This protocol is adapted from a method used for Nocardia species.

Principle: The assay measures the formation of dihydroneopterin triphosphate from GTP, which is then oxidized to a fluorescent pterin for quantification.

Materials:

-

Enzyme preparation (cell lysate or purified protein)

-

GTP solution (500 µM)

-

Buffer A (e.g., 50 mM Tris-HCl, pH 7.8)

-

Acidic iodine solution (1% I₂ and 2% KI in 1 N HCl)

-

Ascorbic acid solution (to stop the reaction)

-

Alkaline phosphatase

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare the reaction mixture containing the enzyme, 500 µM GTP, and buffer A in a final volume of 100 µl.

-

Incubate the reaction at 37°C for 60 minutes in the dark.

-

Terminate the reaction by adding 0.59 ml of buffer A and 0.1 ml of acidic iodine solution. This oxidizes the dihydroneopterin triphosphate.

-

Incubate for 1 hour at room temperature in the dark.

-

Stop the oxidation by adding ascorbic acid.

-

Add alkaline phosphatase to dephosphorylate the product.

-

Incubate for 1 hour at 37°C in the dark.

-

Centrifuge the sample to remove any precipitate.

-

Analyze the supernatant by HPLC with fluorescence detection to quantify the formed pterin.

Sepiapterin Reductase (SPR) Enzyme Assay

This protocol is based on the spectrophotometric measurement of sepiapterin reduction.[9]

Principle: The activity of sepiapterin reductase is determined by monitoring the decrease in absorbance of sepiapterin at 420 nm as it is converted to 7,8-dihydrobiopterin in the presence of NADPH.

Materials:

-

Enzyme preparation

-

Potassium phosphate buffer (100 mM, pH 6.4)

-

NADPH solution (100 µM)

-

Sepiapterin solution (50 µM)

-

Microplate reader capable of measuring absorbance at 420 nm

Procedure:

-

Prepare a standard reaction mixture containing 100 mM potassium phosphate buffer (pH 6.4), 100 µM NADPH, and 50 µM sepiapterin.

-

Add the enzyme preparation (e.g., 2 µg of protein) to the reaction mixture in a final volume of 200 µl in a microplate well.

-

Immediately monitor the decrease in absorbance at 420 nm over time using a microplate reader.

-

Calculate the enzyme activity from the rate of sepiapterin reduction.

Quantification of Pteridines by HPLC

This protocol provides a general framework for the analysis of pteridines in biological samples.

Principle: Pteridines are separated by reverse-phase high-performance liquid chromatography (HPLC) and detected by their native fluorescence or by electrochemical detection. For non-fluorescent reduced pteridines, a pre- or post-column oxidation step is required.

Materials:

-

Biological sample (e.g., tissue homogenate, cell lysate, urine)

-

Extraction buffer (e.g., acidic buffer containing antioxidants like dithiothreitol)

-

Oxidizing agent (e.g., acidic iodine solution) or reducing agent

-

HPLC system with a C18 reverse-phase column

-

Fluorescence detector and/or electrochemical detector

-

Pteridine standards

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in an acidic extraction buffer containing antioxidants to preserve reduced pteridines. Centrifuge to remove debris.

-

Oxidation (optional): For total pteridine quantification, oxidize an aliquot of the sample with acidic iodine to convert all reduced pteridines to their fluorescent oxidized forms.

-

HPLC Separation: Inject the prepared sample onto a C18 column. Use an appropriate mobile phase (e.g., a buffered aqueous solution with a small percentage of organic solvent) for isocratic or gradient elution.

-

Detection:

-

Fluorescence: Detect naturally fluorescent pterins.

-

Electrochemical: Detect reduced pteridines directly.

-

-

Quantification: Compare the peak areas of the samples to those of known concentrations of pteridine standards to determine the concentration of each pteridine.

Conclusion

The genetic regulation of pteridine synthesis is a multifaceted process crucial for maintaining cellular function. The core biosynthetic pathway, centered around the enzymes GCH1, PTPS, and SPR, is subject to intricate control at both the transcriptional and allosteric levels. Understanding these regulatory mechanisms is paramount for elucidating the role of pteridines in health and disease and for the development of novel therapeutic strategies targeting this pathway. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the fascinating world of pteridine metabolism.

References

- 1. rcsb.org [rcsb.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Sensitive Assay for the Enzymatic Activity of GTP Cyclohydrolase I | Springer Nature Experiments [experiments.springernature.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validating the GTP-cyclohydrolase 1-feedback regulatory complex as a therapeutic target using biophysical and in vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of Pteridine Compounds: A Technical Guide

Abstract

Pteridine chemistry began with the isolation of pigments from the wings of butterflies, giving the class of compounds its name from the Greek pteron (wing). This guide provides an in-depth overview of the discovery and history of pteridine compounds, from their initial observation as natural pigments to their crucial roles as enzymatic cofactors. It details the key milestones in their isolation, structural elucidation, and chemical synthesis. This document also presents key physicochemical data, detailed experimental protocols for their isolation and synthesis, and diagrams of their biosynthetic pathway and analytical workflow to serve as a comprehensive resource for researchers in the field.

Introduction

Pteridines are a class of heterocyclic aromatic compounds composed of a fused pyrimidine and pyrazine ring system.[1] Their history is intrinsically linked to the study of natural pigments. Initially identified as the compounds responsible for the white, yellow, and red colors in the wings of insects, their biological significance is now understood to be far more profound. Pteridine derivatives are vital components of life, acting as enzymatic cofactors in numerous metabolic pathways, including the synthesis of amino acids and neurotransmitters. Prominent examples include folic acid (vitamin B9) and tetrahydrobiopterin (BH4), which are essential for a wide range of physiological functions. This guide traces the historical journey of pteridine research, from the early observations of naturalists to the complex biochemical and synthetic chemistry of today.

A History of Discovery: From Butterfly Wings to Essential Cofactors

The study of pteridines has a rich history marked by key discoveries that gradually unveiled their structure and function.

-

1889: Sir Frederick Gowland Hopkins, an English biochemist, conducted the first systematic study of the pigments in the wings of the common brimstone butterfly. He isolated a yellow pigment he termed "pterin," derived from the Greek word for wing. This marked the formal discovery of the first pteridine compound.

-

1925-1926: The German chemists Schöpf and Wieland successfully re-isolated the yellow pigment from butterfly wings in a pure form, which they named xanthopterin. They also isolated a white pigment, which they called leucopterin.

-

1940: The correct chemical structures of the first pterins—xanthopterin, isoxanthopterin, and leucopterin—were elucidated by Purrman. This was a significant breakthrough that opened the door to understanding the fundamental pteridine ring system.

-

1941: The name "pteridine" was formally proposed by scientist Wieland to describe the pyrazino[2,3-d]pyrimidine nucleus.[1]

-

Mid-20th Century: The focus of pteridine research expanded beyond pigmentation as their roles as essential cofactors became apparent. The discovery and synthesis of folic acid (pteroylglutamic acid) and its role in preventing megaloblastic anemia was a major milestone.

-

Late 20th Century to Present: The discovery of tetrahydrobiopterin (BH4) as a cofactor for aromatic amino acid hydroxylases, involved in the synthesis of neurotransmitters like dopamine and serotonin, highlighted the critical role of pteridines in neurobiology. Research continues to explore the diverse biological activities of pteridines and their potential as therapeutic agents for a variety of diseases, including cancer and inflammatory disorders.

Physicochemical Properties of Key Pteridine Compounds

The following table summarizes the key physicochemical properties of the parent pteridine molecule and some of the historically significant, simple pterin derivatives.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Solubility | UV-Vis λmax (nm) (Solvent) |

| Pteridine | C₆H₄N₄ | 132.13 | 139.5 | Yellow solid | - | - |

| Pterin | C₆H₅N₅O | 163.14 | >300 | Yellowish solid | 0.175 mg/mL (water) | - |

| Xanthopterin | C₆H₅N₅O₂ | 179.14 | >410 (dec.) | Yellow crystalline solid | 25 mg/L (water at 22.5°C) | 386 (Excitation) / 456 (Emission) |

| Leucopterin | C₆H₅N₅O₃ | 195.14 | >300 (dec.) | White to pale-beige powder | 1.333 mg/L (water at 22.5°C) | ~290 (Aqueous Ammonia) |

| Isoxanthopterin | C₆H₅N₅O₂ | 179.14 | >300 | Crystalline solid | Low solubility in water and organic solvents | ~340 (Aqueous Buffer) |

Data compiled from various sources. Solubility and UV-Vis absorption are highly dependent on the solvent and pH.

Key Experimental Protocols

This section provides detailed methodologies for the isolation of pteridines from a natural source and a classic chemical synthesis, reflecting the historical and practical aspects of pteridine chemistry.

Isolation of Leucopterin from Pieris brassicae (Large White Butterfly)

This protocol is based on established methods for extracting pterin pigments from butterfly wings.

Materials and Reagents:

-

Wings from Pieris brassicae butterflies

-

0.1 M Ammonium hydroxide (NH₄OH) solution

-

Glacial acetic acid

-

Centrifuge and centrifuge tubes

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Lyophilizer (optional)

-

HPLC system with a fluorescence detector (for purification and analysis)

Procedure:

-

Sample Preparation: Collect and air-dry the wings of Pieris brassicae. For a typical extraction, use the wings from 10-20 butterflies.

-

Extraction: Place the wings in a beaker and add a sufficient volume of 0.1 M NH₄OH to completely submerge them (approximately 20-30 mL). Gently agitate the mixture at room temperature for 1-2 hours. The ammonia solution will gradually extract the pterin pigments.

-

Clarification: Remove the wing material by filtration through filter paper. Collect the filtrate, which should be a clear or slightly colored solution.

-

Centrifugation: Centrifuge the filtrate at 5,000 x g for 15 minutes to pellet any remaining particulate matter.

-

Precipitation: Carefully decant the supernatant into a clean beaker. Slowly add glacial acetic acid dropwise while stirring until the pH of the solution is approximately 3-4. Leucopterin is poorly soluble in acidic conditions and will precipitate out of the solution as a white solid.

-

Isolation of Crude Product: Allow the precipitate to settle, then collect the solid by centrifugation at 5,000 x g for 15 minutes. Discard the supernatant.

-

Washing: Resuspend the pellet in a small volume of distilled water, vortex thoroughly, and centrifuge again. Repeat this washing step twice to remove residual salts.

-

Drying: Dry the purified leucopterin pellet. This can be done by lyophilization (freeze-drying) or by drying in a vacuum oven at a low temperature (e.g., 40°C).

-

Purification (Optional): For higher purity, the crude leucopterin can be redissolved in a minimal amount of 0.1 M NH₄OH and purified by preparative reverse-phase HPLC.

Chemical Synthesis: The Gabriel-Colman Synthesis of 6,7-Diphenylpteridine

This protocol describes a classic example of the Gabriel-Isay (also known as Gabriel-Colman) synthesis, which is a cornerstone of pteridine chemistry.

Materials and Reagents:

-

5,6-Diaminopyrimidine

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Ethanol (95%)

-

Glacial acetic acid

-

Reflux apparatus

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5,6-diaminopyrimidine (1.10 g, 10 mmol) in 50 mL of 95% ethanol. Add benzil (2.10 g, 10 mmol) to the solution.

-

Reaction: Add a few drops of glacial acetic acid to catalyze the reaction. Heat the mixture to reflux and maintain reflux for 4 hours. A yellow precipitate of 6,7-diphenylpteridine should form as the reaction progresses.

-

Isolation of Crude Product: After the reflux period, allow the reaction mixture to cool to room temperature. Collect the yellow precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Purification by Recrystallization: Transfer the crude 6,7-diphenylpteridine to a beaker and add a minimal amount of hot glacial acetic acid to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Final Product Collection: Collect the purified yellow crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core biosynthetic pathway for pteridines and a typical experimental workflow for their analysis.

De Novo Pteridine Biosynthesis Pathway

This pathway outlines the synthesis of key pteridines from Guanosine Triphosphate (GTP).

Caption: De novo biosynthesis of pteridines from GTP.

Experimental Workflow for Pteridine Analysis

This diagram illustrates a typical workflow for the isolation, identification, and quantification of pteridines from a biological sample.

Caption: Workflow for pteridine analysis from biological samples.

Conclusion

The journey of pteridine discovery, from the vibrant pigments in butterfly wings to their central role in metabolism, is a testament to the intricate chemistry of life. The initial isolation and structural elucidation of these compounds laid the foundation for understanding their diverse and critical biological functions. Today, research into pteridines continues to be a dynamic field, with ongoing efforts to develop new synthetic methodologies and to explore the therapeutic potential of pteridine derivatives in a wide range of diseases. This guide provides a historical and technical foundation for researchers, scientists, and drug development professionals to build upon in their exploration of this fascinating class of compounds.

References

An In-depth Technical Guide to Anapterin Precursors and Metabolic Intermediates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and metabolic intermediates related to anapterin, a key molecule in the biosynthesis of tetrahydrobiopterin (BH4). The document details the enzymatic pathways, presents quantitative data on enzyme kinetics and metabolite concentrations, and offers detailed experimental protocols for the analysis of these compounds.

Introduction: The Significance of Tetrahydrobiopterin and its Precursors

Tetrahydrobiopterin (BH4) is an indispensable cofactor for several aromatic amino acid hydroxylase enzymes, which are critical for the synthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] BH4 is also a vital cofactor for nitric oxide synthases (NOS), playing a crucial role in cardiovascular health. The biosynthesis of BH4 is a highly regulated multi-step enzymatic process, and its dysregulation is implicated in a variety of neurological and cardiovascular disorders. This compound is a pteridine intermediate within this critical pathway. Understanding the precursors and metabolic flux through this pathway is essential for developing therapeutic strategies for diseases associated with BH4 deficiency.

The de Novo Biosynthesis Pathway of Tetrahydrobiopterin

The primary route for BH4 synthesis in the body is the de novo pathway, which begins with guanosine triphosphate (GTP). This pathway involves three key enzymes that catalyze the conversion of GTP to BH4 through a series of metabolic intermediates.

The key enzymatic steps are:

-

GTP cyclohydrolase I (GCH1) : This is the rate-limiting enzyme that catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[2]

-

6-pyruvoyltetrahydropterin synthase (PTPS) : This enzyme converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin.

-

Sepiapterin reductase (SR) : This enzyme performs the final two reduction steps to produce tetrahydrobiopterin.

The diagram below illustrates the flow of precursors and intermediates through the de novo BH4 synthesis pathway.

Quantitative Data

The following tables summarize key quantitative data for the enzymes and metabolites in the BH4 biosynthesis pathway. This information is critical for kinetic modeling and for understanding the biochemical basis of BH4 deficiencies.

Enzyme Kinetic Parameters

| Enzyme | Organism | Substrate | K_m_ (μM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Notes |

| GTP Cyclohydrolase I | Nocardia sp. | GTP | 6.5 | - | - | Follows Michaelis-Menten kinetics.[3] |

| E. coli | GTP | 100 - 110 | - | - | Does not obey Michaelis-Menten kinetics.[4] | |

| 6-Pyruvoyltetrahydropterin Synthase | - | 7,8-Dihydroneopterin Triphosphate | 8.1 | 120 | - | - |

| Sepiapterin Reductase | Homo sapiens | Sepiapterin | 14.3 | - | 1.1 | [1] |

| Homo sapiens | NADPH | 10 | - | 1.1 | [1] | |

| Homo sapiens | Menadione (redox cycling) | 30.2 (NADPH) | - | 0.74 (min⁻¹) | Also utilizes NADH, but less efficiently.[5] |

Concentrations of Pteridine Metabolites in Human Biological Fluids

| Metabolite | Fluid | Condition | Concentration Range | Units |

| Neopterin | Urine | Healthy | 108.9 ± 57.9 | µmol/mol creatinine |

| Urine | Acute Coronary Syndrome | 220 ± 62 | µmol/mol creatinine | |

| Serum | Healthy | < 10 | nmol/L | |

| Biopterin | Urine | Healthy | 137 ± 37 | µmol/mol creatinine |

| Urine | Acute Coronary Syndrome | 246 ± 75 | µmol/mol creatinine | |

| Dihydrobiopterin | CSF | Normal | 0.0004 - 0.014 | µM |

| Tetrahydrobiopterin | CSF | Normal | Significantly higher than Dihydrobiopterin | - |

Note: Concentrations can vary significantly based on age, diet, and health status. The values presented are indicative.

Experimental Protocols

This section provides detailed methodologies for the quantification of pteridines by HPLC and for the assay of GTP Cyclohydrolase I activity.

Quantification of Pteridines in Urine by HPLC with Fluorescence Detection

This protocol describes a method for the simultaneous determination of several pteridine compounds in urine.

1. Principle: Reduced pteridines are first oxidized to their fluorescent aromatic forms. The oxidized pteridines are then separated by reverse-phase high-performance liquid chromatography (HPLC) and quantified by fluorescence detection.

2. Reagents and Materials:

-

Pteridine standards (Neopterin, Biopterin, etc.)

-

Potassium iodide (KI)

-

Iodine (I₂)

-

Hydrochloric acid (HCl)

-

Ascorbic acid

-

Methanol (HPLC grade)

-

Phosphoric buffer (pH 7.0, 10 mM)

-

Urine samples

-

C8 Reverse-Phase HPLC column

-

HPLC system with a fluorescence detector

3. Sample Preparation (Oxidation):

-

Centrifuge urine samples to remove particulate matter.

-

To 100 µL of urine supernatant, add 10 µL of an acidic iodine solution (1% I₂ and 2% KI in 1 N HCl).

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Stop the oxidation reaction by adding 10 µL of a fresh ascorbic acid solution to reduce excess iodine.

-

Filter the sample through a 0.22 µm filter before injection into the HPLC system.

4. HPLC Conditions:

-

Column: LiChrospher C8 RP column

-

Mobile Phase: Isocratic elution with 5% Methanol in 95% phosphoric buffer (pH 7.0, 10 mM).

-

Flow Rate: 0.5 mL/min.[6]

-

Detection: Fluorescence detector with excitation at 353 nm and emission at 438 nm.

-

Injection Volume: 20 µL.

5. Quantification:

-

Prepare a calibration curve using a series of pteridine standards of known concentrations.

-

Process the standards using the same oxidation procedure as the urine samples.

-

Quantify the pteridines in the urine samples by comparing their peak areas to the calibration curve.

-

Normalize the results to the creatinine concentration in the urine sample.

GTP Cyclohydrolase I (GCH1) Enzyme Activity Assay

This protocol measures the activity of GCH1 by quantifying the neopterin produced from GTP.

1. Principle: GCH1 converts GTP to 7,8-dihydroneopterin triphosphate. This product is then dephosphorylated and oxidized to neopterin, which is a stable and fluorescent molecule that can be quantified by HPLC.

2. Reagents and Materials:

-

Cell or tissue lysate containing GCH1

-

Guanosine triphosphate (GTP) solution

-

Tris-HCl buffer (pH 7.8)

-

Potassium chloride (KCl)

-

EDTA

-

Acidic iodine solution (1% I₂, 2% KI in 1 N HCl)

-

Alkaline phosphatase

-

Ascorbic acid

-

HPLC system as described in section 4.1

3. Assay Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, KCl, and EDTA.

-

Add the cell or tissue lysate to the reaction mixture.

-

Initiate the reaction by adding the GTP solution.

-

Incubate the reaction at 37°C for 60 minutes in the dark.[3]

-

Stop the reaction by adding the acidic iodine solution. This also initiates the oxidation of dihydroneopterin triphosphate.

-

Incubate for 60 minutes at room temperature in the dark.

-

Add alkaline phosphatase to dephosphorylate the neopterin triphosphate.

-

Incubate for another 30 minutes at 37°C.

-

Stop the dephosphorylation and reduce excess iodine by adding ascorbic acid.

-

Centrifuge the sample to pellet precipitated proteins.

-

Analyze the supernatant by HPLC to quantify the neopterin produced.

12. Calculation of Enzyme Activity:

-

Calculate the amount of neopterin produced using a standard curve.

-

Express the enzyme activity as nmol of neopterin produced per minute per mg of protein in the lysate.

Workflow Visualization

The following diagram illustrates a typical experimental workflow for the analysis of pteridines from biological samples.

References

- 1. uniprot.org [uniprot.org]

- 2. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 3. GTP Cyclohydrolase I: Purification, Characterization, and Effects of Inhibition on Nitric Oxide Synthase in Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Allosteric characteristics of GTP cyclohydrolase I from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sepiapterin Reductase Mediates Chemical Redox Cycling in Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of pterins in urine by HPLC with UV and fluorescent detection using different types of chromatographic stationary phases (HILIC, RP C8, RP C18) - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Localization of Pteridine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the cellular and subcellular localization of pteridine biosynthesis. Pteridines are a class of heterocyclic compounds essential for a multitude of biological processes. They function as pigments, antioxidants, and, most critically, as enzyme cofactors. The fully reduced form of biopterin, 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), is an indispensable cofactor for aromatic amino acid hydroxylases involved in neurotransmitter synthesis and for nitric oxide synthases (NOS).[1][2] Understanding where these molecules are synthesized within the cell is crucial for elucidating their regulatory mechanisms and for developing therapeutic strategies targeting diseases associated with their dysregulation.

The de novo biosynthesis of pteridines begins with guanosine triphosphate (GTP) and proceeds through a series of enzymatic steps catalyzed by GTP cyclohydrolase I (GCH1), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR).[3][4] While this core pathway is largely conserved, its subcellular location can vary across different organisms and tissues.

Subcellular Localization Across Different Taxa

The enzymes responsible for pteridine biosynthesis are strategically located within cells to meet the metabolic demands for their products. While predominantly cytosolic, evidence points to compartmentalization in specific organelles, highlighting diverse regulatory and functional roles.

-

Mammals: In mammalian cells, the pteridine biosynthesis pathway is primarily considered a cytosolic process.[5][6] The enzymes GCH1, PTPS, and SPR are mainly found in the cytoplasm, where their product, BH4, is readily available for cytosolic enzymes like nitric oxide synthases. However, compelling evidence demonstrates that GCH1, the rate-limiting enzyme, also localizes to mitochondria .[7][8] This mitochondrial pool of GCH1 may be crucial for supporting mitochondrial NOS activity and managing oxidative stress within the organelle. Studies have also reported GCH1 presence in other compartments, including the nuclear membrane and cytoplasmic vesicles, suggesting more complex roles in cellular signaling and transport.[5]

-

Insects (e.g., Drosophila melanogaster): In insects, pteridines are well-known as pigments that determine eye and body coloration.[9][10] The biosynthetic pathway is active in various tissues, and its components are presumed to be cytosolic . During embryogenesis, the pathway is co-opted in extraocular tissues like the antennae and legs to produce diverse color patterns.[11][12] This broad distribution underscores the versatile role of pteridines beyond their function as metabolic cofactors.

-

Protozoa (e.g., Leishmania): Kinetoplastid parasites like Leishmania are pterin auxotrophs; they cannot synthesize pteridines de novo and must salvage them from their host.[13][14][15] Therefore, the key enzymes in these organisms are involved in the uptake and reduction of salvaged pterins. Pteridine reductase 1 (PTR1), a critical enzyme in this salvage pathway, plays a pivotal role in generating the active, reduced forms of pterins.[14] While the pteridine salvage pathway itself is not definitively localized, other essential metabolic pathways in Leishmania, such as glycolysis and pyrimidine biosynthesis, are compartmentalized within specialized peroxisome-like organelles called glycosomes .[16] This unique organellar organization is a key feature of trypanosomatid biology.

-

Plants: In plants, metabolic pathways are often distributed between the cytosol, mitochondria, and chloroplasts. While specific data on the complete pteridine biosynthesis pathway is limited, the general principles of plant biochemistry suggest potential localization within these compartments. Immunofluorescence techniques have been developed to study protein localization within chloroplasts , indicating that this is a plausible site for pteridine-related activities, given the high metabolic activity and need for redox cofactors in this organelle.[17]

Quantitative Data on Subcellular Distribution

Quantifying the distribution of biosynthetic enzymes and their products across different cellular compartments is essential for building accurate metabolic models. However, such data is sparse. One notable study in rat liver provided a quantitative estimate of BH4 distribution.

| Organism | Tissue | Compartment | Analyte | Concentration / Distribution | Citation |

| Rat | Liver | Mitochondria | BH4 | 3.32 ± 1.36 pmol/mg protein | [7] |

| Rat | Liver | Total | BH4 | ~10x the mitochondrial concentration | [7] |

Regulation of Pteridine Biosynthesis

The synthesis of pteridines is tightly controlled at the level of the rate-limiting enzyme, GCH1, through feedback mechanisms and transcriptional regulation by external signals.

GCH1 activity is allosterically modulated by the GCH1 feedback regulatory protein (GFRP).[18] In the presence of high levels of BH4, GFRP binds to GCH1 and inhibits its activity, preventing overproduction.[19] Conversely, high levels of L-phenylalanine, which requires BH4 for its hydroxylation, can reverse this inhibition, stimulating GCH1 activity to produce more cofactor.[3][19]

Furthermore, the expression of the GCH1 gene is regulated by a variety of signaling molecules, particularly cytokines and hormones. Pro-inflammatory cytokines like interferon-γ (IFN-γ) and tumor necrosis factor-α (TNF-α) strongly induce GCH1 expression, linking pteridine synthesis to the immune response.[1][20] Hormones such as insulin and estrogen also stimulate GCH1 expression.[20]

Caption: Regulation of GTP Cyclohydrolase I (GCH1) activity and expression.

Core Biosynthesis Pathway

The de novo synthesis of BH4 from GTP is a fundamental metabolic pathway conserved across many species. It involves three key enzymatic reactions that convert the purine nucleotide into the active pterin cofactor.

Caption: The de novo pteridine biosynthesis pathway from GTP to BH4.

Experimental Protocols

Determining the subcellular localization of pteridine biosynthesis enzymes requires robust and validated experimental methods. The two primary approaches are biochemical fractionation and in-situ visualization via immunofluorescence microscopy.

Protocol 1: Subcellular Fractionation by Differential Centrifugation

This protocol allows for the biochemical separation of major organelles, enabling the analysis of enzyme activity or protein presence (e.g., by Western blot) in each fraction.

Caption: Workflow for subcellular fractionation by differential centrifugation.

Methodology:

-

Cell/Tissue Preparation: Harvest cultured cells or finely mince fresh tissue on ice. Wash with ice-cold phosphate-buffered saline (PBS) to remove contaminants.[21]

-

Homogenization: Resuspend the cell pellet or minced tissue in an ice-cold isotonic homogenization buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, with protease inhibitors). Disrupt the cells using a Dounce homogenizer or a similar mechanical method until ~80-90% lysis is achieved, as monitored by microscopy.[22][23] The goal is to break the plasma membrane while leaving organellar membranes intact.

-

Nuclear Fractionation: Centrifuge the homogenate at low speed (e.g., 700-1,000 x g) for 10 minutes at 4°C.[24]

-

The resulting pellet (P1) contains nuclei and intact cells. This is the crude nuclear fraction.

-

The supernatant (S1) contains the cytoplasm, mitochondria, and other smaller organelles.

-

-

Mitochondrial Fractionation: Carefully transfer the S1 supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 20 minutes at 4°C.[23][25]

-

The resulting pellet (P2) is enriched in mitochondria.

-

The supernatant (S2) contains the cytosol and microsomal fraction.

-

-

Cytosolic and Microsomal Fractionation: Transfer the S2 supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) for 60 minutes at 4°C.[24]

-

The resulting pellet (P3) contains the microsomal fraction (fragments of ER and Golgi).

-

The final supernatant (S3) is the cytosolic fraction.

-

-

Analysis: Analyze each fraction (P1, P2, P3, S3) for the presence of pteridine biosynthesis enzymes via Western blot or for specific enzyme activity using appropriate assays. Purity of fractions should be confirmed using marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for ER).

Protocol 2: Immunofluorescence Staining for Enzyme Localization

This protocol provides a method for visualizing the location of a specific enzyme within fixed cells using a fluorescently labeled antibody.

Caption: Workflow for immunofluorescence staining of a target protein.

Methodology:

-

Sample Preparation: Grow adherent cells on sterile glass coverslips in a petri dish. Ensure cells are healthy and sub-confluent.

-

Fixation: Gently wash the cells with PBS. Fix the cells by incubating with a fixative solution (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature. This cross-links proteins and preserves cell morphology.[26][27]

-

Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cell membranes by incubating with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes. This step is crucial for allowing antibodies to access intracellular antigens.[27]

-

Blocking: Wash three times with PBS. Block non-specific antibody binding sites by incubating the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin or 5% normal goat serum in PBS) for 1 hour at room temperature.[27]

-

Primary Antibody Incubation: Dilute the primary antibody (specific to the pteridine biosynthesis enzyme of interest, e.g., anti-GCH1) in blocking buffer to its optimal concentration. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[26]

-

Washing: Remove the primary antibody solution and wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

-

Secondary Antibody Incubation: Dilute a fluorophore-conjugated secondary antibody (that specifically recognizes the host species of the primary antibody, e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.[26]

-

Final Washes and Counterstaining: Wash the cells three times with PBS for 5 minutes each, protected from light. A nuclear counterstain like DAPI can be included in one of the final wash steps to visualize the nucleus.[28]

-

Mounting and Visualization: Briefly dip the coverslip in distilled water to remove salt crystals. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges and allow to dry. Visualize the subcellular localization of the fluorescent signal using a confocal microscope.[17]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Tetrahydrobioterin (BH4) Pathway: From Metabolism to Neuropsychiatry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. uniprot.org [uniprot.org]

- 6. GTP cyclohydrolase I - Wikipedia [en.wikipedia.org]

- 7. The Protein Partners of GTP Cyclohydrolase I in Rat Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Protein Partners of GTP Cyclohydrolase I in Rat Organs | PLOS One [journals.plos.org]

- 9. Biosynthesis of Pteridines in Insects: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

- 12. Cooption of the pteridine biosynthesis pathway underlies the diversification of embryonic colors in water striders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative metabolism of conjugated and unconjugated pterins in Crithidia, Leishmania and African trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparative metabolism of conjugated and unconjugated pterins in Crithidia, Leishmania and African trypanosomes | PLOS Neglected Tropical Diseases [journals.plos.org]

- 15. Comparative metabolism of conjugated and unconjugated pterins in Crithidia, Leishmania and African trypanosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GCHFR GTP cyclohydrolase I feedback regulator [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 19. Feedback regulation mechanisms for the control of GTP cyclohydrolase I activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of tetrahydrobiopterin synthesis and bioavailability in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Subcellular Protein Fractionation | Thermo Fisher Scientific - US [thermofisher.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Subcellular fractionation protocol [abcam.com]

- 25. web.as.uky.edu [web.as.uky.edu]

- 26. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Immunofluorescence Protocol: From Fixation to Imaging [synapse.patsnap.com]

- 28. researchgate.net [researchgate.net]

Beyond Color: A Technical Guide to the Diverse Physiological Roles of Pteridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pteridines, a class of heterocyclic compounds composed of fused pyrazine and pyrimidine rings, are most widely recognized for their role as pigments in the animal kingdom, lending vibrant colors to the wings of butterflies and the skins of various organisms. However, their biological significance extends far beyond this aesthetic function. Unconjugated pteridines, in particular, play critical roles as enzymatic cofactors, modulators of the immune system, and key players in neuronal function. This in-depth technical guide explores the multifaceted physiological roles of pteridines, delving into their biosynthesis, their function in crucial signaling pathways, and their implications in human health and disease, thereby providing a valuable resource for researchers and professionals in drug development.

Pteridine Biosynthesis: The de Novo Pathway

The primary pathway for the synthesis of unconjugated pteridines begins with guanosine triphosphate (GTP). This multi-step enzymatic process is tightly regulated and serves as the source for critical molecules like tetrahydrobiopterin (BH4) and the precursors to neopterin.

Key Enzymes and Reactions

The de novo synthesis of pteridines is initiated by the enzyme GTP cyclohydrolase I (GCH1), which catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate.[1] This is the rate-limiting step in the pathway and is subject to complex regulation.[2] Subsequently, 6-pyruvoyltetrahydropterin synthase (PTPS) converts 7,8-dihydroneopterin triphosphate to 6-pyruvoyltetrahydropterin. The final steps to produce the active cofactor tetrahydrobiopterin (BH4) are catalyzed by sepiapterin reductase (SPR).[1]

Tetrahydrobiopterin (BH4): An Essential Enzymatic Cofactor

Tetrahydrobiopterin (BH4) is arguably the most physiologically significant unconjugated pteridine, functioning as an essential cofactor for several critical enzymes.[2]

Role in Neurotransmitter Synthesis

BH4 is an indispensable cofactor for aromatic amino acid hydroxylases, including:

-

Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine. Deficiency in BH4 can lead to a form of hyperphenylalaninemia.[1]

-

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of dopamine, which is a precursor for norepinephrine and epinephrine.[2]

-

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.[2]

A deficiency in BH4 can therefore lead to severe neurological symptoms due to the impaired production of these vital neurotransmitters.[3]

Function in Nitric Oxide Synthesis

All three isoforms of nitric oxide synthase (NOS) require BH4 as a cofactor to produce nitric oxide (NO) from L-arginine.[2] NO is a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses. In the absence of sufficient BH4, NOS can become "uncoupled," leading to the production of superoxide radicals instead of NO, contributing to oxidative stress.

Regulation of BH4 Biosynthesis

The synthesis of BH4 is tightly regulated to maintain cellular homeostasis. The activity of GTP cyclohydrolase I (GCH1) is subject to feedback inhibition by BH4 itself, a process mediated by the GTP cyclohydrolase I feedback regulatory protein (GFRP).[4] Phenylalanine can reverse this inhibition, thereby stimulating BH4 production when needed for its own metabolism.[4]

Neopterin: A Biomarker of Cellular Immune Activation

Neopterin is a pteridine derivative that has gained significant attention as a sensitive biomarker of cellular immune system activation.[5]

Induction by Interferon-gamma

The production of neopterin is primarily induced in human monocytes and macrophages upon stimulation by the pro-inflammatory cytokine interferon-gamma (IFN-γ).[5] IFN-γ, a key cytokine in the T-helper 1 (Th1) type immune response, upregulates the expression of GTP cyclohydrolase I, leading to an increased flux through the pteridine biosynthesis pathway.[6] In these cells, the pathway predominantly leads to the formation of 7,8-dihydroneopterin, which is then non-enzymatically oxidized to neopterin.[7]

Neopterin and Oxidative Stress

Elevated neopterin levels are often associated with conditions of increased oxidative stress.[8] The precursor of neopterin, 7,8-dihydroneopterin, is a potent antioxidant.[7] Its oxidation to neopterin is facilitated by reactive oxygen species (ROS). Therefore, the ratio of neopterin to total neopterin (neopterin + 7,8-dihydroneopterin) can serve as an indicator of both immune activation and the cellular redox state.[7] Neopterin itself can also exhibit pro-oxidant activities, potentially amplifying inflammatory responses.[8]

Quantitative Data on Pteridine Levels

The concentrations of pteridines in biological fluids can vary significantly depending on the physiological or pathological state. The following tables summarize representative quantitative data for key pteridines.

Table 1: Pteridine Levels in Healthy Individuals

| Pteridine | Biological Fluid | Concentration Range | Reference |

| Neopterin | Serum | < 10 nmol/L | [9] |

| Neopterin | Urine | 100-300 µmol/mol creatinine | [10] |

| Biopterin | Serum | 0.84 ± 0.55 ng/mL | [11] |

| Biopterin | Urine | 9104 pmol/mg creatinine | [12] |

| Tetrahydrobiopterin (BH4) | Cerebrospinal Fluid (CSF) | 35 nM/L and above (in a higher concentration group) | [13] |

Table 2: Neopterin Levels in Various Disease States

| Disease | Biological Fluid | Neopterin Concentration | Reference |

| Rheumatic Diseases (vs. healthy controls) | Serum/Plasma | Standard Mean Difference = 1.31 | [14] |

| Rheumatic Diseases (vs. healthy controls) | Urine | Standard Mean Difference = 1.65 | [14] |

| Dermatomyositis | Serum | Median = 21.2 nmol/L (vs. 4.3 nmol/L in controls) | [15] |

| Primary Sjögren's Syndrome | Saliva | 9.5 ± 7.61 nmol/L (vs. 2.83 ± 1.47 nmol/L in controls) | [14] |

| Rheumatoid Arthritis | Synovial Fluid | 41 ± 37 nmol/L (vs. 10.3 ± 25 nmol/L in controls) | [14] |

Experimental Protocols for Pteridine Analysis

The accurate quantification of pteridines in biological samples is crucial for both research and clinical applications. High-performance liquid chromatography (HPLC) is the most commonly employed technique.

General Workflow for Pteridine Analysis by HPLC

Detailed Methodologies

Sample Preparation:

-

Serum/Plasma: Proteins are typically precipitated using acids like trichloroacetic acid or perchloric acid.[11] This is often followed by a solid-phase extraction (SPE) step for sample cleanup and concentration.[11]

-

Urine: Urine samples are often diluted and can sometimes be injected directly after filtration.[10] To account for variations in urine concentration, pteridine levels are typically normalized to creatinine concentration.[10]

-

Cerebrospinal Fluid (CSF): Due to the low concentration of pteridines, a concentration step may be necessary.

Oxidation:

-

To measure the total amount of a specific pteridine (both reduced and oxidized forms), an oxidation step is employed. Acidic iodine oxidation is commonly used to convert reduced pteridines (like 7,8-dihydroneopterin and BH4) to their fully oxidized, fluorescent forms (neopterin and biopterin, respectively).

Chromatographic Separation:

-

Column: Reversed-phase C18 columns are most frequently used.[11]

-

Mobile Phase: Isocratic or gradient elution with aqueous buffers (e.g., phosphate or Tris-HCl) and an organic modifier (e.g., methanol or acetonitrile) is typical.

Detection:

-

Fluorescence Detection: This is the most common method due to the native fluorescence of oxidized pteridines.[11] Excitation and emission wavelengths are selected based on the specific pteridine being analyzed. For example, neopterin is often detected with excitation around 353 nm and emission around 438 nm.[11]

-

Electrochemical Detection: This method is particularly useful for the direct measurement of reduced pteridines like BH4, which are not naturally fluorescent.

Conclusion and Future Directions

Pteridines are far more than simple pigments; they are integral to a wide array of fundamental physiological processes. Tetrahydrobiopterin is essential for the synthesis of key neurotransmitters and nitric oxide, while neopterin serves as a valuable indicator of cellular immune activation and oxidative stress. The quantification of pteridines in biological fluids provides important insights into various pathological conditions, highlighting their potential as diagnostic and prognostic biomarkers.